molecular formula C7H6F3NS B3388264 2-Amino-5-(trifluoromethyl)benzenethiol CAS No. 86691-07-8

2-Amino-5-(trifluoromethyl)benzenethiol

Cat. No.: B3388264
CAS No.: 86691-07-8
M. Wt: 193.19 g/mol
InChI Key: NYIDBADGAFFUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H6F3NS It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto an aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-nitro-5-(trifluoromethyl)benzenethiol, is reduced to the corresponding amino compound. The reaction conditions often involve the use of reducing agents like iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursors can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in substitution reactions, forming derivatives like benzothiazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used.

    Reduction: Iron powder or tin chloride in acidic conditions.

    Substitution: Halogenated compounds or diazonium salts under basic or acidic conditions.

Major Products Formed

    Disulfides: Formed by oxidation of the thiol group.

    Benzothiazoles: Formed by cyclization reactions involving the amino and thiol groups.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophenol: Similar structure but lacks the trifluoromethyl group.

    2-Amino-4-(trifluoromethyl)benzenethiol: Similar but with the trifluoromethyl group in a different position.

    2-Amino-6-(trifluoromethyl)benzenethiol: Another positional isomer.

Uniqueness

2-Amino-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIDBADGAFFUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86691-07-8
Record name 2-amino-5-(trifluoromethyl)benzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(trifluoromethyl)benzenethiol
Reactant of Route 2
2-Amino-5-(trifluoromethyl)benzenethiol
Reactant of Route 3
2-Amino-5-(trifluoromethyl)benzenethiol
Reactant of Route 4
2-Amino-5-(trifluoromethyl)benzenethiol
Reactant of Route 5
2-Amino-5-(trifluoromethyl)benzenethiol
Reactant of Route 6
2-Amino-5-(trifluoromethyl)benzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.